5-Methyl-N-phenylthiophene-2-sulfonamide
Description
5-Methyl-N-phenylthiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted with a methyl group at the 5-position and a phenyl group attached to the sulfonamide nitrogen. Sulfonamides are well-known for their diverse biological activities, including antimicrobial and receptor-targeting properties.
Properties
CAS No. |
55854-41-6 |
|---|---|
Molecular Formula |
C11H11NO2S2 |
Molecular Weight |
253.3 g/mol |
IUPAC Name |
5-methyl-N-phenylthiophene-2-sulfonamide |
InChI |
InChI=1S/C11H11NO2S2/c1-9-7-8-11(15-9)16(13,14)12-10-5-3-2-4-6-10/h2-8,12H,1H3 |
InChI Key |
ZHQHGYKCAPBCER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-N-phenylthiophene-2-sulfonamide typically involves the reaction of thiophene derivatives with sulfonamide precursors. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method avoids the need for pre-functionalization and de-functionalization steps, making it environmentally friendly and cost-effective.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as copper(II) salts, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-N-phenylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-N-phenylthiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 5-Methyl-N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects . The sulfonamide group is particularly effective in inhibiting bacterial enzymes, making the compound a potential antimicrobial agent .
Comparison with Similar Compounds
Key Observations:
- N-Substituents: The phenyl group in the target compound offers moderate lipophilicity, while the tetrahydrofuran-derived substituent in improves water solubility. The trifluoromethylpyrimidinyl group in enhances lipid solubility and receptor binding.
- Synthesis Methods :
Physicochemical Properties
- Lipophilicity : Methyl and phenyl groups (target compound) balance lipophilicity, whereas chlorine () and trifluoromethyl () groups increase hydrophobicity.
- Thermal Stability : Crystalline derivatives (e.g., ) exhibit high thermal stability due to strong hydrogen bonding, though this is structure-dependent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
